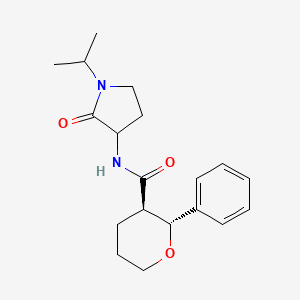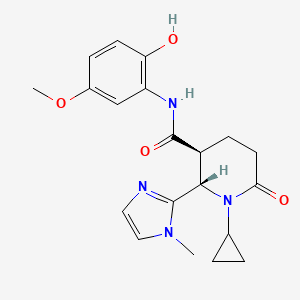![molecular formula C16H23NO B7338393 1-[(2R,4R)-2,4-dimethylpiperidin-1-yl]-2-phenylpropan-1-one](/img/structure/B7338393.png)
1-[(2R,4R)-2,4-dimethylpiperidin-1-yl]-2-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2R,4R)-2,4-dimethylpiperidin-1-yl]-2-phenylpropan-1-one is a synthetic compound that is commonly referred to as MDPV. It belongs to the class of cathinones, which are synthetic analogs of cathinone, a natural stimulant found in the khat plant. MDPV has gained popularity as a recreational drug due to its potent stimulant effects. However, it has also been the subject of scientific research due to its potential therapeutic applications.
Mécanisme D'action
MDPV acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It blocks the reuptake of these neurotransmitters, leading to an increase in their levels in the brain. This results in a potent stimulant effect, which is responsible for the drug's popularity as a recreational drug.
Biochemical and Physiological Effects:
MDPV has been shown to have several biochemical and physiological effects. It increases the levels of dopamine, norepinephrine, and serotonin in the brain, leading to an increase in alertness, focus, and mood. It also increases heart rate, blood pressure, and body temperature, which can lead to adverse effects such as cardiovascular complications and hyperthermia.
Avantages Et Limitations Des Expériences En Laboratoire
MDPV has several advantages and limitations for lab experiments. Its potent stimulant effects make it a useful tool for studying the dopamine system and its role in various disorders. However, its potential for abuse and adverse effects make it a challenging compound to work with in a lab setting.
Orientations Futures
For research include exploring its potential therapeutic applications and investigating its role in various disorders.
Méthodes De Synthèse
MDPV can be synthesized through several methods, including the Leuckart reaction, reductive amination, and Mannich reaction. The most commonly used method for MDPV synthesis is the Mannich reaction, which involves the condensation of 1-phenyl-2-propanone with formaldehyde and dimethylamine.
Applications De Recherche Scientifique
MDPV has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have an affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This property makes MDPV a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
1-[(2R,4R)-2,4-dimethylpiperidin-1-yl]-2-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-12-9-10-17(13(2)11-12)16(18)14(3)15-7-5-4-6-8-15/h4-8,12-14H,9-11H2,1-3H3/t12-,13-,14?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSORFWOXXZGSZ-ZFXTZCCVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C)C(=O)C(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN([C@@H](C1)C)C(=O)C(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-2-(2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338322.png)

![3-[(4-Methylsulfonylphenyl)sulfonylamino]cyclobutane-1-carboxylic acid](/img/structure/B7338327.png)
![3-[(2,5-Dimethylphenyl)sulfonylamino]cyclobutane-1-carboxylic acid](/img/structure/B7338338.png)
![(2R)-1-[1-(2-bromophenyl)propan-2-ylamino]propan-2-ol](/img/structure/B7338344.png)
![N-[[(2S,4S)-4-fluoro-1-[(1-methylimidazol-2-yl)methyl]pyrrolidin-2-yl]methyl]-7-methyl-1-benzofuran-3-carboxamide](/img/structure/B7338348.png)
![N-[[(2S,4S)-4-fluoro-1-[(2-methylpyrazol-3-yl)methyl]pyrrolidin-2-yl]methyl]-7-methyl-1-benzofuran-3-carboxamide](/img/structure/B7338356.png)
![N-[(1R,3S)-3-cyanocyclopentyl]bicyclo[2.2.2]octane-2-carboxamide](/img/structure/B7338362.png)
![[(3aS,6aS)-1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-(1-methylbenzimidazol-5-yl)methanone](/img/structure/B7338366.png)
![[(2R,4R)-2,4-dimethylpiperidin-1-yl]-(4-methylsulfonylphenyl)methanone](/img/structure/B7338373.png)
![2-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide](/img/structure/B7338404.png)
![2,5-dimethyl-N-[(3R)-oxolan-3-yl]pyrazole-3-carboxamide](/img/structure/B7338407.png)
![N-[(1R,2R)-2-hydroxycyclobutyl]-1-methyl-3-pyridin-3-ylpyrazole-4-carboxamide](/img/structure/B7338412.png)
